3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide
Description
3-(4-Fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by three key structural motifs:
- 4-Fluorobenzamido substituent at position 3 of the indole ring.
- Methyl group at position 5 of the indole core.
- N-(2-Phenylethyl) carboxamide side chain at position 2.
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c1-16-7-12-21-20(15-16)22(29-24(30)18-8-10-19(26)11-9-18)23(28-21)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15,28H,13-14H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUAKWFDJJLTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction. This involves the reaction of 4-fluorobenzoic acid with the indole derivative in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride (NaH).
Attachment of the Phenylethyl Group: The phenylethyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with 2-phenylethyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential use in drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations from Comparative Data
Fluorine’s electronegativity may improve metabolic stability over non-fluorinated analogs . In contrast, azidomethyl () and ethyl () groups prioritize functionalizability (e.g., click chemistry) or lipophilicity, respectively.
Position 5 Substituents :
- The methyl group in the target compound offers steric hindrance without significant electronic effects, differing from chloro () or fluoro () substituents, which enhance polarity and influence binding kinetics.
N-Substituent Variations :
- The N-(2-phenylethyl) chain in the target compound balances lipophilicity and conformational flexibility. Analogous N-(4-benzoylphenethyl) () and N-(4-(piperidin-1-yl)phenethyl) () groups introduce photoactivatable or basic moieties, respectively, tailored for specific pharmacological applications.
Fluorine vs. Chloro/Bromo :
Biological Activity
3-(4-Fluorobenzamido)-5-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide, with the CAS number 1029724-89-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.5 g/mol. The structure features an indole ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1029724-89-7 |
| Molecular Formula | C25H22FN3O2 |
| Molecular Weight | 415.5 g/mol |
The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. The presence of the fluorobenzamide moiety is believed to enhance its binding affinity to target proteins, potentially leading to improved therapeutic efficacy.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related indole derivatives have shown their ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are critical in regulating cell survival and proliferation, making them prime targets for anticancer therapies.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound may possess anti-inflammatory properties. The indole scaffold has been associated with the inhibition of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. By reducing the levels of these cytokines, the compound could potentially alleviate symptoms associated with chronic inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that similar compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity . Although direct studies on this compound remain limited, these findings suggest potential efficacy.
- Structure-Activity Relationship (SAR) : Research on the SAR of indole derivatives has shown that modifications at specific positions can significantly influence biological activity. For instance, the introduction of various substituents on the indole ring has been correlated with enhanced binding affinity to target proteins involved in tumorigenesis .
- In Vivo Studies : While direct in vivo studies on this specific compound are scarce, related indole compounds have demonstrated significant tumor growth inhibition in animal models . These results support further investigation into the pharmacokinetics and therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
